![molecular formula C8H7Cl2NOS B2793860 N-(2,4-dichlorophenyl)-2-mercaptoacetamide CAS No. 60466-54-8](/img/structure/B2793860.png)
N-(2,4-dichlorophenyl)-2-mercaptoacetamide
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Overview
Description
N-(2,4-dichlorophenyl)-2-mercaptoacetamide (DCPM) is a small organic molecule that has been studied extensively for its potential applications in scientific research. It is a member of the class of compounds known as mercaptoacetamides, which are characterized by a thiol group linked to an amide group. DCPM is a relatively simple molecule, yet it has a wide range of potential applications in scientific research due to its unique properties.
Scientific Research Applications
N-(2,4-dichlorophenyl)-2-mercaptoacetamide has been studied extensively for its potential applications in scientific research. It has been used as a reagent for the synthesis of various compounds, such as 1,3-dithiolan-2-ones and 1,3-dithiolanes. It has also been used as a catalyst for the synthesis of polymers, as well as for the synthesis of heterocyclic compounds. N-(2,4-dichlorophenyl)-2-mercaptoacetamide has also been investigated for its potential applications in drug discovery, as it has been shown to bind to certain proteins and inhibit their activity.
Mechanism of Action
Target of Action
For instance, 2,4-Dichlorophenoxyacetic acid, a compound with a similar dichlorophenyl group, is a systemic herbicide that primarily targets broadleaf weeds .
Biochemical Pathways
For instance, 2,4-Dichlorophenoxyacetic acid affects the growth pathways in plants, causing uncontrolled growth and eventually death .
Advantages and Limitations for Lab Experiments
N-(2,4-dichlorophenyl)-2-mercaptoacetamide has several advantages for use in laboratory experiments. It is a relatively simple molecule that is easily synthesized and can be obtained commercially. Additionally, it is relatively stable and can be stored for long periods of time. However, N-(2,4-dichlorophenyl)-2-mercaptoacetamide also has some limitations. It is a relatively weak inhibitor of proteins, which means that it may not be suitable for some applications. Additionally, it can be toxic to certain organisms, so it should be used with caution.
Future Directions
There are a number of potential future directions for the study of N-(2,4-dichlorophenyl)-2-mercaptoacetamide. One possibility is to further investigate its mechanism of action and its effects on proteins, as this could lead to new applications in drug discovery. Additionally, further research could be conducted on its potential applications in the synthesis of polymers and heterocyclic compounds. Finally, further studies could be conducted on its biochemical and physiological effects, as this could lead to new applications in medicine and agriculture.
Synthesis Methods
N-(2,4-dichlorophenyl)-2-mercaptoacetamide can be synthesized using a variety of methods. One of the most common methods is the reaction of 2,4-dichlorophenol with thiourea in the presence of pyridine and a base such as sodium hydroxide. This reaction produces a mixture of N-(2,4-dichlorophenyl)-2-mercaptoacetamide and its isomer, N-(2,4-dichlorophenyl)-2-thioacetamide (DCTA). These two compounds can then be separated by column chromatography or recrystallization.
properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NOS/c9-5-1-2-7(6(10)3-5)11-8(12)4-13/h1-3,13H,4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMVBIAKJHVUDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)CS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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